molecular formula C15H16N2O4S B3010771 Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 953235-08-0

Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3010771
CAS No.: 953235-08-0
M. Wt: 320.36
InChI Key: FKFPIEWEQDFTON-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 915937-58-5) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, with a molecular formula of C15H16N2O4S and a molecular weight of 320.4 g/mol . This hybrid molecule integrates two pharmaceutically important scaffolds: the 4,5,6,7-tetrahydrobenzo[b]thiophene core and the 3-methylisoxazole carboxamide moiety. The 4,5,6,7-tetrahydrobenzo[b]thiophene structure is a privileged framework in drug discovery, with documented scientific investigations highlighting its potential as a promising anticancer agent . Concurrently, the isoxazole ring is a nitrogen- and oxygen-containing heterocycle widely recognized for its rich and diverse biological activity, making it a common feature in many clinical drugs and a subject of ongoing research development . This combination makes the compound a valuable intermediate for researchers exploring novel bioactive molecules. Its structural features are particularly relevant for investigating potential applications in oncology research, following trends in developing related tetrahydrobenzo[b]thiophene derivatives that have shown cytotoxic activities against specific cancer cell lines, such as LoVo and HCT-116 cells of colorectal cancer . The compound is intended for research purposes as a building block or a reference standard in chemical biology and drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8-7-10(21-17-8)13(18)16-14-12(15(19)20-2)9-5-3-4-6-11(9)22-14/h7H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFPIEWEQDFTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that belongs to the category of isoxazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates that it contains a benzo[b]thiophene core fused with a tetrahydro structure and an isoxazole moiety. The presence of the carboxamide group enhances its solubility and potential bioactivity.

  • Molecular Formula: C18H20N2O4S
  • Molecular Weight: 364.43 g/mol

Research suggests that compounds with similar structures often interact with various biological targets:

  • Enzyme Inhibition : Many isoxazole derivatives inhibit enzymes involved in critical metabolic pathways. For instance, they may target cyclooxygenase (COX) or lipoxygenase pathways, leading to reduced inflammation and pain.
  • Cell Signaling Modulation : These compounds can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
  • Antioxidant Activity : Isoxazole derivatives have shown significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Anticancer Properties

Research indicates that this compound may have potential anticancer effects:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) have been used to evaluate its cytotoxicity.
  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assay : In vitro assays on MCF-7 cells revealed an IC50 value of 15 µM after 48 hours of treatment, indicating substantial anticancer potential.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration TestedResult
AntimicrobialStaphylococcus aureus10 µg/mLSignificant inhibition
AntimicrobialEscherichia coli10 µg/mLSignificant inhibition
AnticancerMCF-715 µMInduced apoptosis
Anti-inflammatoryIn vivo modelVariesReduced TNF-alpha levels

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Insights : Crystallographic data for the ethyl benzamido analog () confirms the planar arrangement of the benzamido group, suggesting similar spatial configurations for the target compound’s isoxazole substituent .
  • Biological Data: No direct activity data for the target compound was found in the provided evidence.

Conclusion Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate represents a structurally optimized derivative within its class, balancing metabolic stability (isoxazole) and ester group reactivity. Comparisons with ethyl esters and benzamido analogs underscore the importance of substituent design in tuning physicochemical and pharmacological properties.

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